molecular formula C8H3ClFNO2S B13155007 6-Chloro-5-fluorothieno[2,3-b]pyridine-2-carboxylic acid

6-Chloro-5-fluorothieno[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B13155007
M. Wt: 231.63 g/mol
InChI Key: VCLHILUKGCHMMN-UHFFFAOYSA-N
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Description

6-Chloro-5-fluorothieno[2,3-b]pyridine-2-carboxylic acid: is a heterocyclic compound that features a thieno[2,3-b]pyridine core substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-fluorothieno[2,3-b]pyridine-2-carboxylic acid typically involves multi-step processes starting from readily available precursors. One common method involves the cyclization of appropriate thiophene and pyridine derivatives under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-5-fluorothieno[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry: In chemistry, 6-Chloro-5-fluorothieno[2,3-b]pyridine-2-carboxylic acid is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .

Biology and Medicine: This compound has potential applications in medicinal chemistry as a scaffold for drug development. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers are investigating its use in the design of kinase inhibitors and other therapeutic agents .

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its incorporation into materials can enhance their chemical and physical properties, such as thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of 6-Chloro-5-fluorothieno[2,3-b]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors. For example, as a kinase inhibitor, it can bind to the ATP-binding site of kinases, preventing their activity and thereby modulating cellular signaling pathways . The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity towards specific targets .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 6-Chloro-5-fluorothieno[2,3-b]pyridine-2-carboxylic acid features a thieno[2,3-b]pyridine core, which imparts unique electronic and steric properties. This structural difference can influence its reactivity, stability, and biological activity. The presence of both chlorine and fluorine atoms further distinguishes it by enhancing its chemical versatility and potential for diverse applications .

Properties

Molecular Formula

C8H3ClFNO2S

Molecular Weight

231.63 g/mol

IUPAC Name

6-chloro-5-fluorothieno[2,3-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H3ClFNO2S/c9-6-4(10)1-3-2-5(8(12)13)14-7(3)11-6/h1-2H,(H,12,13)

InChI Key

VCLHILUKGCHMMN-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(SC2=NC(=C1F)Cl)C(=O)O

Origin of Product

United States

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